molecular formula C12H13NO3S B2839625 Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate CAS No. 2180010-58-4

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate

Cat. No.: B2839625
CAS No.: 2180010-58-4
M. Wt: 251.3
InChI Key: GSOLPZUMUDMHKM-UHFFFAOYSA-N
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Description

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate is an organic compound that features both furan and thiophene rings in its structure. These heterocyclic compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the formation of an intermediate compound that contains both the furan and thiophene rings.

    Carbamate Formation: The intermediate is then reacted with methyl isocyanate or a similar reagent to form the carbamate group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could also occur, potentially affecting the carbamate group.

    Substitution: Substitution reactions may take place, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could lead to the formation of amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May have biological activity that can be explored for pharmaceutical applications.

    Medicine: Potential use as a drug candidate or in drug development.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate would depend on its specific interactions with biological targets. Generally, it may interact with enzymes or receptors, affecting molecular pathways and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2-furyl)carbamate: Contains only the furan ring.

    Methyl (2-thienyl)carbamate: Contains only the thiophene ring.

    Methyl (2-(furan-2-yl)ethyl)carbamate: Similar structure but lacks the thiophene ring.

Uniqueness

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate is unique due to the presence of both furan and thiophene rings, which may confer distinct chemical and biological properties compared to compounds with only one of these rings.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

methyl N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-15-12(14)13-7-10(9-4-6-17-8-9)11-3-2-5-16-11/h2-6,8,10H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOLPZUMUDMHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CSC=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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